molecular formula C9H9F3O B8687972 4-(3,3,3-Trifluoropropyl)phenol CAS No. 49802-34-8

4-(3,3,3-Trifluoropropyl)phenol

Cat. No.: B8687972
CAS No.: 49802-34-8
M. Wt: 190.16 g/mol
InChI Key: JSBATMDYLPVVSP-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted at the para position with a 3,3,3-trifluoropropyl moiety (-CF₂CH₂CH₃). The electron-withdrawing nature of the trifluoromethyl group may also increase the acidity of the phenolic hydroxyl group compared to non-fluorinated alkylphenols .

Properties

CAS No.

49802-34-8

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

4-(3,3,3-trifluoropropyl)phenol

InChI

InChI=1S/C9H9F3O/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2

InChI Key

JSBATMDYLPVVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzamides and Sulfonamides

4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide ():

  • Structure : A benzamide derivative with a thiazole ring and trifluoropropyl group.
  • Activity : Inhibits Mycobacterium tuberculosis EthR transcriptional repressor, demonstrating scaffold versatility for antimicrobial drug design .
  • Comparison: Unlike 4-(3,3,3-Trifluoropropyl)phenol, this compound’s amide linkage and heterocyclic thiazole group enhance target specificity for bacterial enzymes.

4-Hydroxy-N-(4-hydroxyphenyl)-N-(3,3,3-trifluoropropyl)benzenesulfonamide ():

  • Structure: A sulfonamide with dual phenolic groups and a trifluoropropyl chain.
  • Comparison: The sulfonamide backbone and additional hydroxyl groups differentiate it from this compound, enabling broader receptor interactions.

Pesticides and Agrochemicals

Flufenprox ():

  • Structure : Benzyl ether containing a 3,3,3-trifluoropropyl group.
  • Application : Used as a pesticide, leveraging the trifluoropropyl group’s resistance to enzymatic degradation .
  • Comparison: The ether linkage in flufenprox contrasts with the phenolic hydroxyl in this compound, affecting solubility and environmental persistence.

Alkylphenol Derivatives

4-Propylphenol (CAS 645-56-7) and 4-Cyclopropylphenol (CAS 10292-61-2) ():

  • Structure: Phenol with non-fluorinated alkyl substituents.
  • Comparison: The trifluoropropyl group in this compound introduces stronger electronegativity and lower basicity compared to propyl or cyclopropyl analogs, altering reactivity and bioavailability .

Structural and Functional Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Activity References
This compound Phenol + CF₃CH₂CH₂- (para) Not reported Intermediate for pharmaceuticals Inferred
4-(2-Methylthiazol-4-yl)-N-(CF₃CH₂CH₂)benzamide Benzamide + thiazole Not reported EthR inhibitor (antimicrobial)
4-Hydroxy-N-(4-hydroxyphenyl)-N-(CF₃CH₂CH₂)benzenesulfonamide Sulfonamide + dual phenol Not reported Multi-target (Erβ/ER) agent
Flufenprox Benzyl ether + CF₃CH₂CH₂- Not reported Pesticide
4-Propylphenol Phenol + CH₂CH₂CH₃- (para) ~136.2 Industrial solvent

Key Research Findings

  • Pharmaceutical Relevance : The trifluoropropyl group is frequently incorporated into bioactive molecules to improve binding affinity and metabolic stability. For example, derivatives like BDM41906 () and 7cA-3 () highlight its utility in antitubercular and antidiabetic agents, respectively .
  • Material Science : Polymers containing trifluoropropyl groups, such as Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]] (), exhibit enhanced thermal and chemical resistance, underscoring industrial applications .
  • Synthetic Versatility : The compound serves as a precursor for complex molecules, including Cangrelor (), an antiplatelet agent with a trifluoropropylthio moiety .

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